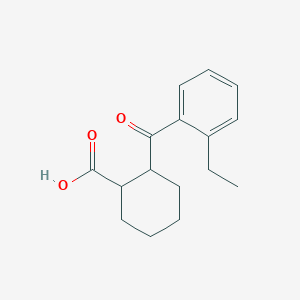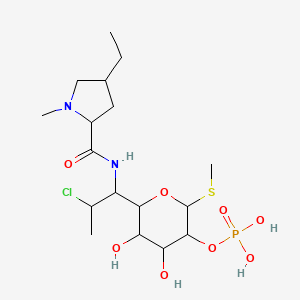
Clindamycin B 2-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin B 2-phosphate is a lincosamide antibiotic derivative used primarily for its antibacterial properties. It is a prodrug of clindamycin, meaning it is converted into the active drug clindamycin in the body. This compound is known for its high water solubility and is often used in formulations for intravenous or intramuscular injections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin B 2-phosphate involves the phosphorylation of clindamycin. One common method includes reacting clindamycin with phosphoric acid in the presence of a suitable solvent such as pyridine. The reaction is typically carried out at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process includes the separation of clindamycin phosphate from its precursor product lincomycin and other impurities using an isocratic UHPLC method .
Analyse Chemischer Reaktionen
Types of Reactions
Clindamycin B 2-phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the phosphate ester bond, converting this compound into clindamycin.
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: This compound can also participate in substitution reactions, where the phosphate group is replaced by other functional groups.
Major Products
The major product formed from the hydrolysis of this compound is clindamycin, which retains the antibacterial properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Clindamycin B 2-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving prodrug activation and phosphate ester hydrolysis.
Wirkmechanismus
Clindamycin B 2-phosphate exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from producing essential proteins, leading to their death. The compound is converted into its active form, clindamycin, through phosphatase ester hydrolysis in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clindamycin: The active form of Clindamycin B 2-phosphate, used for similar antibacterial purposes.
Lincomycin: Another lincosamide antibiotic, but with a different safety profile and spectrum of activity.
Uniqueness
This compound is unique due to its high water solubility and its ability to be used in injectable formulations without causing pain upon injection. This makes it particularly useful in clinical settings where intravenous or intramuscular administration is required .
Eigenschaften
Molekularformel |
C17H32ClN2O8PS |
|---|---|
Molekulargewicht |
490.9 g/mol |
IUPAC-Name |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26) |
InChI-Schlüssel |
GOTDPKVMVWZIIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


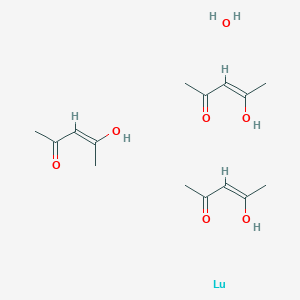
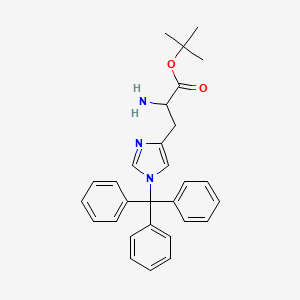
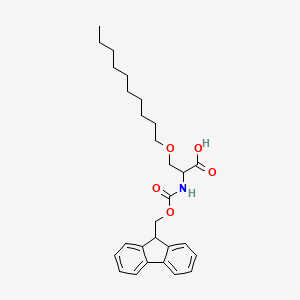

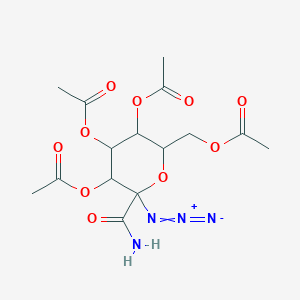

![3-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B12319034.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide](/img/structure/B12319039.png)
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one](/img/structure/B12319040.png)
![7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12319041.png)
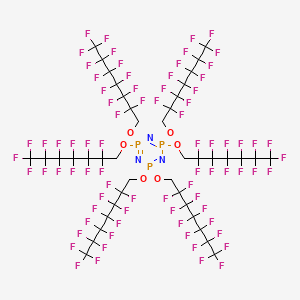
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B12319067.png)

